molecular formula C14H22N4O B11790877 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11790877
M. Wt: 262.35 g/mol
InChI Key: XPHVNLPYOQUIHM-UHFFFAOYSA-N
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Description

1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a pyridine ring, a piperazine ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via reductive amination, where the pyridine derivative is reacted with an aldehyde and a reducing agent such as sodium cyanoborohydride.

    Formation of the Piperazine Ring: The piperazine ring can be formed through the cyclization of a diamine with a dihaloalkane.

    Attachment of the Ethanone Group: The ethanone group can be introduced via acylation, where the piperazine derivative is reacted with an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

    1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)butanone: Similar structure but with a butanone group instead of an ethanone group.

Uniqueness

1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

1-[4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C14H22N4O/c1-10-8-13(11(2)15)9-16-14(10)18-6-4-17(5-7-18)12(3)19/h8-9,11H,4-7,15H2,1-3H3

InChI Key

XPHVNLPYOQUIHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C(C)N

Origin of Product

United States

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